

comprehensive literature review on 2-Methyl-1,1-bis(2-methylpropoxy)propane

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Compound of Interest

Compound Name: 2-Methyl-1,1-bis(2-methylpropoxy)propane

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An In-Depth Technical Guide to 2-Methyl-1,1-bis(2-methylpropoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as 1,1-diisobutoxy-2-methylpropane, is a simple acyclic acetal. This document provides a comprehensive literature review of its chemical properties, synthesis, and spectroscopic data. While this compound is cataloged in several chemical databases, there is a notable absence of published research regarding its biological activity and potential applications in drug development. This guide summarizes the available physicochemical data, proposes a detailed experimental protocol for its synthesis based on established acetal formation reactions, and presents its known spectroscopic information.

Physicochemical Properties

The quantitative data available for **2-Methyl-1,1-bis(2-methylpropoxy)propane** is primarily composed of computed properties from chemical databases. These properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆ O ₂	PubChem[1]
Molecular Weight	202.33 g/mol	PubChem[1]
IUPAC Name	2-methyl-1,1-bis(2-methylpropoxy)propane	PubChem[1]
CAS Number	13262-24-3	PubChem[1]
Synonyms	1,1-Diisobutoxy-2-methylpropane, 1,1-Diisobutoxyisobutane	PubChem[1]
Computed XLogP3	4.1	PubChem[1]
Computed Hydrogen Bond Donor Count	0	PubChem
Computed Hydrogen Bond Acceptor Count	2	PubChem
Computed Rotatable Bond Count	6	PubChem

Synthesis of 2-Methyl-1,1-bis(2-methylpropoxy)propane

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-1,1-bis(2-methylpropoxy)propane** is not readily available in the published literature, a general and well-established method for acetal synthesis can be applied. This involves the acid-catalyzed reaction of an aldehyde with an alcohol. In this case, isobutyraldehyde would be reacted with two equivalents of isobutanol. A patent describing the synthesis of a similar compound, diisobutyl acetal of isobutyraldehyde, suggests that the reaction can be carried out using a strong acid catalyst like hydrogen chloride.[2]

Proposed Experimental Protocol

This protocol is adapted from general methods for acetal synthesis.

Materials:

- Isobutyraldehyde (2-methylpropanal)
- Isobutanol (2-methyl-1-propanol)
- Anhydrous Calcium Chloride (or other suitable drying agent)
- A strong acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid)
- Sodium bicarbonate solution (5%)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

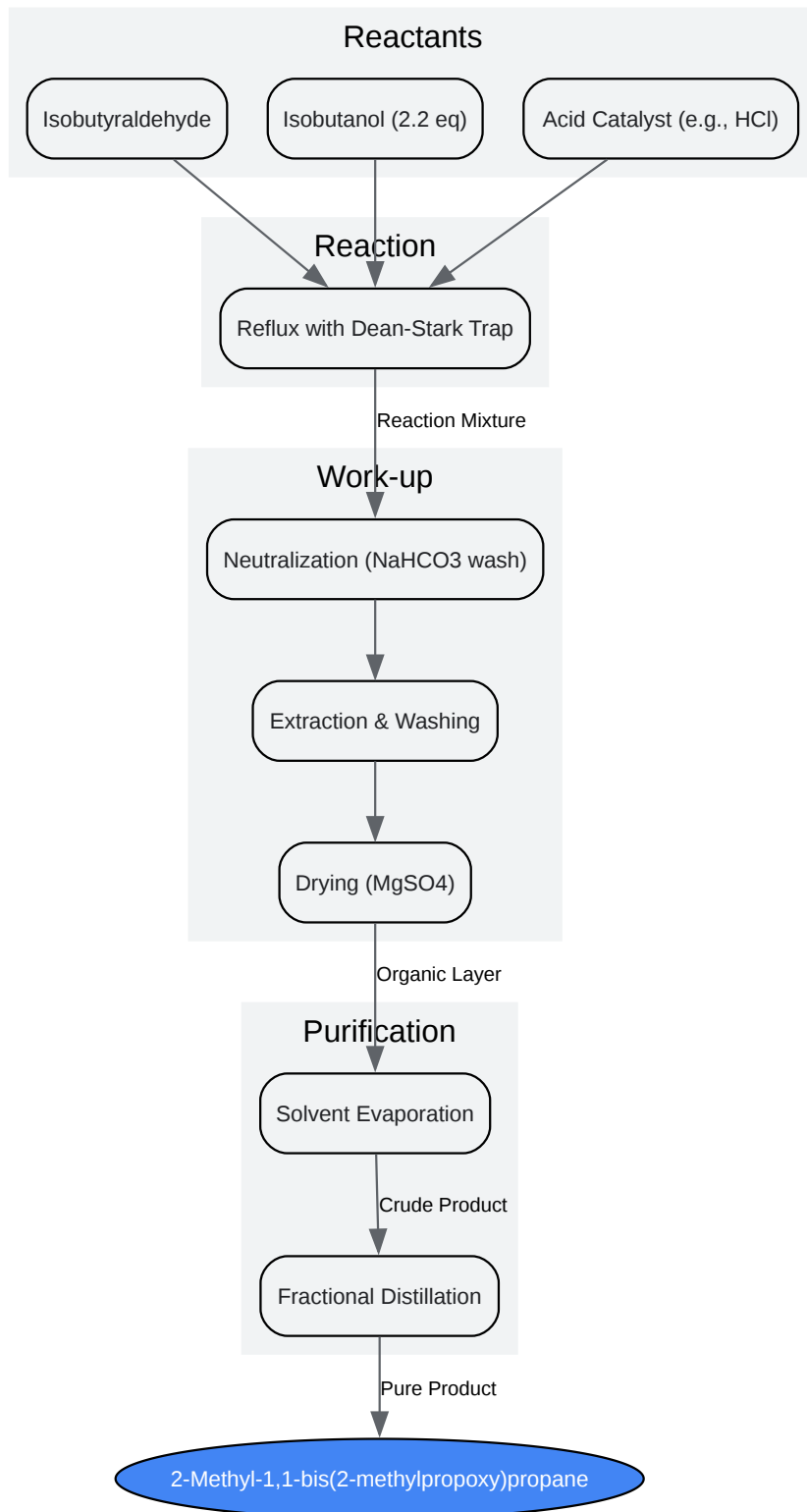
Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyraldehyde (1.0 equivalent) and isobutanol (2.2 equivalents).
- **Catalyst Addition:** Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl or 0.05 equivalents of p-toluenesulfonic acid).
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- **Work-up:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure **2-Methyl-1,1-bis(2-methylpropoxy)propane**.

Synthesis Workflow Diagram

Synthesis Workflow for 2-Methyl-1,1-bis(2-methylpropoxy)propane

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Caption: A flowchart illustrating the proposed synthesis of **2-Methyl-1,1-bis(2-methylpropoxy)propane**.

Spectroscopic Data

Spectroscopic data for **2-Methyl-1,1-bis(2-methylpropoxy)propane** (under its synonym 1,1-Diisobutoxy-isobutane) is available in public databases.

- Mass Spectrometry: The NIST Mass Spectrometry Data Center contains GC-MS data for this compound.^[1] Researchers can access this database for detailed fragmentation patterns.
- Infrared and NMR Spectroscopy: SpectraBase, a comprehensive spectral database, also lists 1,1-Diisobutoxy-isobutane, indicating the availability of IR and NMR data.^[1]

Access to these databases is recommended for researchers requiring the raw spectral data for this compound.

Biological Activity and Drug Development Potential

A comprehensive search of the scientific literature and patent databases reveals no published studies on the biological activity of **2-Methyl-1,1-bis(2-methylpropoxy)propane**. There is no indication that this compound has been investigated for any therapeutic purpose or is involved in any known signaling pathways. The broader class of simple, acyclic acetals are generally considered to be of low biological activity and are often used as protecting groups in organic synthesis due to their stability under neutral and basic conditions.

Logical Relationships and Signaling Pathways

Due to the absence of any reported biological studies, there are no known signaling pathways or logical relationships involving **2-Methyl-1,1-bis(2-methylpropoxy)propane** to be visualized.

Conclusion

2-Methyl-1,1-bis(2-methylpropoxy)propane is a simple acetal with well-defined, albeit largely computed, physicochemical properties. Its synthesis can be readily achieved through standard organic chemistry methods. However, for professionals in drug development and biological research, it is crucial to note the current void of information regarding its biological effects.

Future research could explore the potential of this and similar molecules, but as it stands, it remains a compound of primarily chemical interest.

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References

- 1. Propane, 2-methyl-1,1-bis(2-methylpropoxy)- | C₁₂H₂₆O₂ | CID 545267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SU697493A1 - Method of preparing acetals - Google Patents [patents.google.com]
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